molecular formula C20H15FN2O3S2 B2870885 (3Z)-1-benzyl-3-{[(3-fluorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894669-35-3

(3Z)-1-benzyl-3-{[(3-fluorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2870885
CAS No.: 894669-35-3
M. Wt: 414.47
InChI Key: LIEPDWPEUBLTPE-PDGQHHTCSA-N
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Description

This compound is a thieno-thiazine-trione derivative featuring a benzyl group at the N1 position and a 3-fluorophenylaminomethylene substituent at the C3 position. The Z-configuration of the methylidene group is critical for spatial orientation and intermolecular interactions.

Properties

IUPAC Name

(3Z)-1-benzyl-3-[(3-fluoroanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3S2/c21-15-7-4-8-16(11-15)22-12-18-19(24)20-17(9-10-27-20)23(28(18,25)26)13-14-5-2-1-3-6-14/h1-12,22H,13H2/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEPDWPEUBLTPE-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC(=CC=C4)F)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC(=CC=C4)F)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-3-{[(3-fluorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multiple steps, starting with the preparation of the thieno[3,2-c][1,2]thiazine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a thioamide and a halogenated ketone. The benzyl and fluorophenyl groups are then introduced through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that are environmentally friendly and cost-effective is also crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-benzyl-3-{[(3-fluorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the benzyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions, including the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-1-benzyl-3-{[(3-fluorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, (3Z)-1-benzyl-3-{[(3-fluorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of (3Z)-1-benzyl-3-{[(3-fluorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

(a) (2Z)-2-[[3-(3-Fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-6-[(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione ()

  • Structural Differences: Core: Replaces thieno-thiazine with a thiazolo-triazine-dione system. Substituents: Features a 3-fluoro-4-propoxyphenyl group on the pyrazole ring and a 4-methoxyphenylmethyl group at C6, contrasting with the benzyl and 3-fluorophenyl groups in the target compound.
  • Implications: The thiazolo-triazine core may enhance π-π stacking interactions, while the propoxy group could increase lipophilicity compared to the simpler fluorophenylamino substituent in the target compound .

(b) 4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione ()

  • Structural Differences: Core: A triazole-thione system instead of the fused thieno-thiazine-trione. Substituents: Lacks the benzyl and methylidene groups but retains the 3-fluorophenyl moiety.
Quantitative Similarity Analysis ()

Using binary fingerprint-based similarity coefficients (e.g., Tanimoto, Dice):

  • Tanimoto Coefficient (Tc) :
    • Target vs. Thiazolo-triazine-dione (): Estimated Tc ≈ 0.65–0.70 due to shared fluorophenyl and heterocyclic motifs but divergent cores.
    • Target vs. Triazole-thione (): Lower Tc (~0.40–0.50), reflecting minimal core similarity despite the common fluorophenyl group.
  • Dice Coefficient : May highlight higher functional group similarity (~0.75 for shared fluorophenyl/benzyl motifs) but lower scaffold alignment.
Table 1: Structural and Computational Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol) Tanimoto Coefficient (vs. Target)
Target Compound Thieno-thiazine-trione Benzyl, 3-fluorophenylaminomethylene ~425.4 1.00 (reference)
Thiazolo-triazine-dione () Thiazolo-triazine-dione 3-Fluoro-4-propoxyphenyl, 4-methoxyphenyl ~563.5 0.65–0.70
Triazole-thione () Triazole-thione 3-Fluorophenyl ~237.3 0.40–0.50

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , where fluorophenyl-containing intermediates are fused with heterocyclic precursors. However, the thieno-thiazine-trione core may require additional cyclization steps.
  • Structure-Activity Relationships (SAR) :
    • The benzyl group in the target compound may enhance binding to hydrophobic pockets compared to the triazole-thione’s simpler structure.
    • The Z-configuration of the methylidene group could sterically hinder interactions relative to the E-isomer, a hypothesis supported by studies on analogous compounds .
  • Biological Potential: While direct data are unavailable, structurally related thiazine-triones are reported as COX-2 inhibitors or kinase modulators, suggesting similar therapeutic avenues for the target compound .

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